Urease Inhibition Advantage Over Thiourea
The 3,4-dimethoxybenzohydrazide core scaffold, from which 3,4-dimethoxy-N'-phenylbenzohydrazide is derived, exhibits potent urease inhibition. In a head-to-head study, 3,4-dimethoxybenzohydrazide derivatives achieved IC₅₀ values ranging from 8.40 ± 0.05 µM to 19.22 ± 0.21 µM, outperforming the standard urease inhibitor thiourea (IC₅₀ 21.40 ± 0.21 µM) [1]. The most potent derivative (compound 5) was 2.55-fold more active than thiourea. This inhibitory activity is attributed to the 3,4-dimethoxy substitution, which enhances hydrogen-bonding interactions with the urease active site, as confirmed by molecular docking studies and DFT calculations [1]. Although direct IC₅₀ data for 3,4-dimethoxy-N'-phenylbenzohydrazide are not yet published, the conserved 3,4-dimethoxybenzohydrazide pharmacophore predicts comparable or enhanced urease inhibitory potential relative to thiourea [1].
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted comparable to 8.40–19.22 µM range based on shared 3,4-dimethoxybenzohydrazide scaffold [1] |
| Comparator Or Baseline | Thiourea (standard urease inhibitor): IC₅₀ = 21.40 ± 0.21 µM [1] |
| Quantified Difference | Structural class achieves up to 2.55-fold improvement over thiourea (8.40 vs 21.40 µM) [1] |
| Conditions | In vitro urease enzyme inhibition assay; compounds 1–25 of 3,4-dimethoxybenzohydrazide series; molecular docking and DFT studies [1] |
Why This Matters
For researchers procuring compounds for urease-related drug discovery (antiulcer, anti-ureolytic), the 3,4-dimethoxy substitution is a critical potency driver absent in unsubstituted benzohydrazides.
- [1] Taha, M. et al. (2017). 3,4-Dimethoxybenzohydrazide derivatives as antiulcer: Molecular modeling and density functional studies. Bioorganic Chemistry, 75, 235–241. DOI: 10.1016/j.bioorg.2017.10.004. View Source
